BenchChemオンラインストアへようこそ!

2-Benzylmorpholine

appetite suppressant anorectic agent CNS stimulant liability

2-Benzylmorpholine (CAS 87955-28-0) is a chiral morpholine derivative bearing a benzyl substituent at the 2-position of the morpholine ring, with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. The compound exists as a racemic mixture of (+)- and (−)-enantiomers, with the (+)-enantiomer (subsequently identified as the (R)-enantiomer) responsible for its primary pharmacological activity as a non-stimulant appetite suppressant.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 87955-28-0
Cat. No. B3024137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylmorpholine
CAS87955-28-0
Synonyms2-benzylmorpholine
2-benzylmorpholine, (+)-isome
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2
InChIKeyYZFCMGWCEXUGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylmorpholine (CAS 87955-28-0): Procurement-Relevant Physicochemical and Pharmacological Baseline


2-Benzylmorpholine (CAS 87955-28-0) is a chiral morpholine derivative bearing a benzyl substituent at the 2-position of the morpholine ring, with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol [1]. The compound exists as a racemic mixture of (+)- and (−)-enantiomers, with the (+)-enantiomer (subsequently identified as the (R)-enantiomer) responsible for its primary pharmacological activity as a non-stimulant appetite suppressant [2]. First characterized in 1990 as a structural isomer of phenmetrazine, 2-benzylmorpholine is distinguished by the relocation of the benzyl group from the nitrogen atom (as in phenmetrazine) to the 2-position of the morpholine ring, a substitution pattern that fundamentally alters its central nervous system (CNS) stimulant profile [2].

Why 2-Benzylmorpholine Cannot Be Readily Substituted by Phenmetrazine or Alternative Morpholine Derivatives


Procurement substitution of 2-benzylmorpholine (CAS 87955-28-0) with structurally proximate analogs—including phenmetrazine, 4-benzylmorpholine derivatives, or alternative chiral morpholine scaffolds—introduces unacceptable experimental variability due to three interdependent differentiation vectors: (1) the stereochemistry-dependent segregation of appetite-suppressant efficacy from CNS stimulant liability, a property unique to the 2-benzyl substitution pattern on the morpholine core [1]; (2) the enantiomer-specific pharmacological activity wherein the (+)/(R)-enantiomer accounts for the entirety of the anorectic effect, rendering racemic-to-enantiopure substitution quantitatively invalid without potency recalibration [2]; and (3) divergent substitution-position-dependent selectivity profiles, as evidenced by 4-benzylmorpholine analogs demonstrating CYP2A13-selective inhibition (>25-fold over CYP2A6) that is governed by benzyl ortho substitution—a structural feature absent in 2-benzylmorpholine and thus not transferable across regioisomers [3].

Quantitative Differentiation Evidence: 2-Benzylmorpholine (87955-28-0) Versus Structural Analogs


Non-Stimulant Appetite Suppression: 2-Benzylmorpholine Versus Phenmetrazine

2-Benzylmorpholine (racemate) demonstrates appetite suppression in dogs with ED50 values of 3 mg/kg at 1 hour and 5.5 mg/kg at 2 hours post-dosing, while exhibiting no stimulant activity at oral doses up to 200 mg/kg [1]. In contrast, phenmetrazine—the direct structural isomer differing only in benzyl substitution position (N-benzyl versus 2-benzyl)—produces measurable CNS stimulation at therapeutic anorectic doses and is clinically classified as a stimulant appetite suppressant with known abuse liability [2]. The 2-benzyl substitution pattern effectively dissociates the appetite-suppressant pharmacophore from the stimulant liability inherent to the N-benzyl morpholine scaffold, providing a >40-fold safety window (ED50 for appetite suppression: 3-5.5 mg/kg versus no observed stimulant effect level: 200 mg/kg) in the same canine model [1].

appetite suppressant anorectic agent CNS stimulant liability phenmetrazine analog

Enantiomer-Specific Anorectic Activity: (+)/(R)-2-Benzylmorpholine Versus (−)/(S)-Enantiomer and Racemate

Appetite suppression activity in 2-benzylmorpholine is stereospecific and resides entirely within the (+)-enantiomer, which was subsequently assigned the (R) absolute configuration [1][2]. Resolution studies demonstrated that the (−)-enantiomer is pharmacologically inactive as an appetite suppressant, confirming that the racemate's ED50 of 3-5.5 mg/kg in dogs is attributable solely to the (+)/(R)-enantiomer component [1]. This stereochemical dependence mirrors but is pharmacologically distinct from the stereochemical profile of structurally related morpholine appetite suppressants such as (S)-3-[(benzyloxy)methyl]morpholine, which also exhibits enantiomer-specific activity [1].

chiral resolution enantiomer-specific pharmacology stereochemistry anorectic agent

Chiral Scaffold Differentiation: (R)-2-Benzylmorpholine Versus Alternative Chiral Morpholine Dopamine D4 Antagonists

Structure-activity relationship studies on chiral morpholine scaffolds reveal that benzylic substitution at the morpholine nitrogen is tolerated for dopamine D4 receptor antagonism, whereas amide, urea, and sulfonamide substitutions at the same position are not [1]. The 2-benzyl substitution pattern of 2-benzylmorpholine provides a distinct vector for molecular recognition compared to N-benzyl or N-phenethyl morpholines such as ML398 (Ki = 36 nM at D4; >100-fold selective over D1/D2/D3/D5) [1]. This differential substitution tolerance establishes that 2-benzylmorpholine occupies a unique region of chiral morpholine chemical space not addressable by N-substituted morpholine derivatives that dominate commercial chiral building block catalogs.

chiral building block dopamine D4 receptor morpholine scaffold medicinal chemistry

Regioisomer Differentiation: 2-Benzylmorpholine Versus 4-Benzylmorpholine CYP2A13 Inhibitors

4-Benzylmorpholine analogs have been characterized as selective inhibitors of respiratory cytochrome P450 2A13 (CYP2A13) with >25-fold selectivity over the 94%-identical hepatic isoform CYP2A6, a selectivity profile governed by substitution at the benzyl ortho position [1]. The metabolic stability profile of these 4-benzylmorpholine analogs demonstrates stability in human lung microsomes but rapid metabolism in human liver microsomes and in rodent lung/liver microsomes, likely mediated by CYP2B enzymes [1]. 2-Benzylmorpholine represents a distinct regioisomer with the benzyl group at the C2 position rather than the N4 position, resulting in fundamentally different electronic distribution, conformational flexibility, and pharmacophoric presentation that cannot be extrapolated from the 4-benzylmorpholine SAR literature.

CYP2A13 inhibition lung cancer chemoprevention regioisomer selectivity 4-benzylmorpholine

Synthetic Accessibility and Yield Comparison: (R)-2-Benzylmorpholine Via Sharpless Asymmetric Epoxidation

An alternate asymmetric synthesis of (R)-2-benzylmorpholine has been reported employing Sharpless asymmetric epoxidation (SAE) as the key stereochemical step, starting from readily available trans-cinnamyl alcohol and achieving an overall yield of 24% [1]. This route offers practical advantages in starting material accessibility and operational simplicity compared to earlier resolution-based approaches that required stoichiometric chiral resolving agents such as (−)-dibenzoyltartaric acid [2]. While yield optimization remains an area for further development, the SAE approach provides a scalable, catalytic asymmetric route to enantiopure (R)-2-benzylmorpholine with high enantiopurity, a critical consideration for procurement of enantiopure material for pharmacological studies.

asymmetric synthesis Sharpless epoxidation chiral morpholine synthetic methodology

Validated Research Application Scenarios for 2-Benzylmorpholine (CAS 87955-28-0)


Non-Stimulant Appetite Suppressant Pharmacology Studies

Investigators requiring an appetite-suppressant pharmacophore devoid of CNS stimulant confounding should procure 2-benzylmorpholine (racemate or enantiopure) based on canine data demonstrating ED50 values of 3 mg/kg (1 hour) and 5.5 mg/kg (2 hours) for appetite suppression, with no observable stimulant activity at doses up to 200 mg/kg [5]. This >40-fold separation between anorectic efficacy and stimulant NOAEL establishes a clean pharmacological window unavailable with phenmetrazine, amphetamine, or other stimulant-class anorectics [2].

Enantiomer-Specific Pharmacological Profiling

Studies evaluating stereochemistry-dependent pharmacodynamics should utilize enantiopure (R)-2-benzylmorpholine (CAS 131887-51-9) rather than racemate, as the (+)/(R)-enantiomer accounts for the entirety of the appetite-suppressant activity while the (−)/(S)-enantiomer is pharmacologically inactive in this endpoint [5][2]. Procurement of enantiopure material eliminates the 50% inactive mass contribution present in racemate and enables accurate determination of stereospecific potency and target engagement parameters [2].

Chiral Morpholine Scaffold Library Expansion for CNS Target SAR

Medicinal chemistry campaigns exploring dopamine receptor modulation should consider 2-benzylmorpholine as a distinct chiral building block complementary to N-substituted morpholine scaffolds. SAR data from related morpholine series demonstrate that benzylic substitution is tolerated for D4 receptor antagonism, whereas amide/urea/sulfonamide N-substitutions abolish activity, establishing that C2-substituted morpholines occupy a unique chemical space not addressable by N-substituted derivatives [5].

Regioisomer-Controlled CYP Enzyme Selectivity Studies

Investigators studying structure-selectivity relationships in CYP2A13 versus CYP2A6 inhibition should procure 2-benzylmorpholine as a regioisomer control distinct from the 4-benzylmorpholine scaffold characterized for CYP2A13-selective inhibition (>25-fold selectivity) [5]. The divergent substitution pattern (C2-benzyl versus N4-benzyl) provides a structurally controlled comparison for evaluating how benzyl group positioning modulates enzyme isoform selectivity and metabolic stability profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.